2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is a chemical compound with the molecular formula C6H6F2N2O2 It is characterized by the presence of a pyrazole ring substituted with a methyl group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and acetylenic ketones, which form pyrazoles through condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluoroacetic acid moiety can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is not well-documented. the presence of the pyrazole ring suggests potential interactions with biological targets, such as enzymes and receptors. The difluoroacetic acid moiety may enhance the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: This compound is structurally similar but differs in the position of the pyrazole ring substitution.
Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: Another compound with a pyrazole ring and difluoroacetic acid moiety, but with additional structural complexity.
Uniqueness
2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluoroacetic acid moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H6F2N2O2 |
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Molecular Weight |
176.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-3-2-4(9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
CGHCJHBMRYMFTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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